Product packaging for 3-(1-Methylimidazolin-2-yl)phenol(Cat. No.:CAS No. 194985-95-0)

3-(1-Methylimidazolin-2-yl)phenol

Cat. No.: B8802717
CAS No.: 194985-95-0
M. Wt: 176.21 g/mol
InChI Key: OBZBNMGJXZKUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methylimidazolin-2-yl)phenol is a chemical compound of interest in scientific research due to its hybrid structure featuring both a phenolic and an imidazoline moiety. Phenolic compounds are extensively studied for their diverse biological activities, including serving as antioxidants that act through mechanisms such as hydrogen atom transfer, single electron transfer, and chelation of transition metals . The imidazoline ring is a privileged structure in medicinal chemistry, often associated with interactions with various enzymes and receptors. This unique combination makes this compound a valuable scaffold for investigating new biochemical pathways and developing novel research probes. While specific studies on this exact compound are limited, research on analogous structures suggests potential utility in several areas. Phenolic compounds demonstrate a wide range of research applications, including studies related to inflammation, metabolic disorders, and neurodegenerative diseases . Some phenolic compounds have been investigated for their ability to modulate enzyme activity, such as inhibiting carbohydrate-hydrolyzing enzymes or angiotensin-converting enzyme (ACE) in preliminary research models . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B8802717 3-(1-Methylimidazolin-2-yl)phenol CAS No. 194985-95-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

194985-95-0

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-(1-methyl-4,5-dihydroimidazol-2-yl)phenol

InChI

InChI=1S/C10H12N2O/c1-12-6-5-11-10(12)8-3-2-4-9(13)7-8/h2-4,7,13H,5-6H2,1H3

InChI Key

OBZBNMGJXZKUJO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN=C1C2=CC(=CC=C2)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 3 1 Methylimidazolin 2 Yl Phenol

Precursor Synthesis and Derivatization Strategies for Imidazolin-2-yl Phenols

The successful synthesis of the target compound relies heavily on the efficient preparation of its key building blocks. These include the substituted imidazoline (B1206853) ring and a phenol (B47542) moiety functionalized for subsequent linkage.

The 2-imidazoline ring system is a common heterocyclic motif, and numerous methods for its synthesis have been established. For the specific case of a 1-methyl-2-aryl substituted imidazoline, the primary precursor is typically N-methylethylenediamine.

Common synthetic routes to 2-substituted imidazolines include:

Condensation with Aldehydes: A widely used method involves the reaction of a 1,2-diamine, such as N-methylethylenediamine, with an aldehyde. chemicalbook.com This reaction is often facilitated by an oxidizing agent to form the imine bond within the cyclized structure. Various oxidants like hydrogen peroxide, iodine in the presence of potassium carbonate, or tert-butyl hypochlorite have been employed to achieve high yields. chemicalbook.comorganic-chemistry.org

Reaction with Nitriles: The condensation of a diamine with a nitrile, often catalyzed by an acid (Pinner reaction), is a classical and effective method for forming the 2-substituted imidazoline ring. researchgate.net

Cyclization with Carboxylic Acid Derivatives: Esters, acid chlorides, or the carboxylic acids themselves can react with diamines to form the imidazoline ring, though this may require harsher conditions, such as high temperatures to drive the dehydration.

Multicomponent Reactions: Modern synthetic approaches include one-pot, multicomponent reactions. For instance, a reaction between amines, aldehydes, and isocyanides can provide rapid access to diverse and highly substituted 2-imidazolines. vu.nlacs.org Another multicomponent approach involves a palladium-catalyzed coupling of imines, acid chlorides, and carbon monoxide. mdpi.com

These methods allow for the preparation of the 1-methylimidazoline core, which can either be substituted with the phenolic moiety directly or functionalized with a leaving group (e.g., a halogen) at the 2-position for subsequent cross-coupling reactions.

Table 1: Common Synthetic Routes to 2-Substituted Imidazolines
PrecursorReagents/ConditionsDescriptionReference
AldehydeEthylenediamine, Oxidant (e.g., H₂O₂, I₂)A mild and efficient process involving condensation and subsequent oxidation to form the imidazoline ring. organic-chemistry.org
NitrileEthylenediamine, Acid CatalystA classic method involving the Pinner reaction to form an intermediate amidine which then cyclizes. researchgate.net
Amine, Aldehyde, IsocyanideOne-pot reaction, sometimes with Ag(I) catalystA versatile multicomponent reaction (MCR) that allows for rapid generation of molecular diversity. vu.nlacs.org
Imine, Acid ChloridePd Catalyst, COA palladium-catalyzed multicomponent synthesis leading to imidazolinium carboxylates, which are then decarboxylated. mdpi.com

The preparation of the phenol precursor requires the introduction of a functional group at the meta-position (C3) to direct the linkage with the imidazoline ring. The choice of functional group depends on the chosen synthetic strategy.

Key strategies for preparing functionalized phenols include:

Starting from Substituted Aromatics: A straightforward approach is to begin with a commercially available 3-substituted phenol, such as 3-bromophenol, 3-aminophenol, or 3-hydroxybenzoic acid. These starting materials can be used directly in coupling reactions or further modified. For instance, 3-hydroxybenzoic acid can be converted to 3-hydroxybenzonitrile, a direct precursor for imidazoline synthesis.

Regioselective C-H Functionalization: Advanced methods focus on the direct functionalization of the phenol C-H bond. rsc.orgresearchgate.net While many transition-metal-catalyzed reactions favor ortho-alkylation or arylation due to the directing effect of the hydroxyl group, specific strategies can be employed to achieve different regioselectivities. nih.govnih.gov However, achieving meta-selectivity directly on an unsubstituted phenol is challenging and often requires more complex, multi-step approaches or starting with appropriately substituted precursors. nih.gov

Synthesis from Non-Aromatic Precursors: It is possible to construct the substituted phenolic ring from acyclic precursors. For example, a method using hydroxypyrone and nitroalkene starting materials allows for the synthesis of highly substituted phenols with complete regiochemical control. oregonstate.eduresearchgate.netacs.org

Hydroxylation of Aryl Precursors: Phenols can be generated from other functionalized arenes. Common methods include the oxidation of arylboronic acids or the palladium-catalyzed hydroxylation of aryl halides. organic-chemistry.org This allows for the synthesis of a complex aryl-imidazoline structure first, followed by the late-stage introduction of the phenolic hydroxyl group.

Coupling Reactions for the Formation of the Imidazolinylphenol Linkage

With the necessary precursors in hand, the final step is to connect the imidazoline and phenol fragments. This can be accomplished through either direct synthesis or a multi-step transformation involving a cross-coupling reaction.

Direct routes involve forming the imidazoline ring directly on the phenol-containing substrate. This is an atom-economical approach that builds the heterocyclic ring in the final step.

A primary example is the reaction of N-methylethylenediamine with a 3-hydroxy-substituted benzaldehyde or benzonitrile.

From 3-Hydroxybenzonitrile: The condensation of 3-hydroxybenzonitrile with N-methylethylenediamine, typically under heating with a catalyst, directly yields 3-(1-Methylimidazolin-2-yl)phenol. This is an application of the well-established synthesis of 2-imidazolines from nitriles. researchgate.net

From 3-Hydroxybenzaldehyde: The reaction of 3-hydroxybenzaldehyde with N-methylethylenediamine requires an oxidative cyclization step to form the final imidazoline product. chemicalbook.comorganic-chemistry.org

Multi-step pathways separate the synthesis of the two core fragments and then join them using a cross-coupling reaction. This approach offers flexibility, as a variety of functionalized precursors can be prepared and coupled.

Common cross-coupling strategies include:

Suzuki Coupling: This involves the reaction of an arylboronic acid with an aryl halide, catalyzed by a palladium complex. For the synthesis of this compound, this could be achieved by coupling 3-hydroxyphenylboronic acid with a 2-halo-1-methylimidazoline.

Ullmann Condensation: This copper-catalyzed reaction can form a carbon-nitrogen bond between an imidazole (B134444) (or imidazoline) and an aryl halide. A synthetic route could involve coupling the N-H of a 2-(3-methoxyphenyl)imidazoline with a methylating agent, followed by demethylation of the methoxy (B1213986) group. A related patent describes the Ullmann reaction for coupling imidazole with p-bromoanisole, followed by demethylation to yield the phenol. google.com

Palladium-Catalyzed C-N or C-C Coupling: Modern catalysis offers numerous methods for C-C and C-N bond formation. Catalytic systems based on palladium and imidazolium (B1220033) salt-derived N-heterocyclic carbene (NHC) ligands are highly efficient for coupling aryl halides with various partners. acs.orgnih.govorganic-chemistry.org A strategy could involve coupling a 2-stannyl- or 2-zinc-1-methylimidazoline derivative with 3-bromophenol (or a protected version).

Table 2: Illustrative Multi-Step Pathway via Suzuki Coupling
StepReactant 1Reactant 2Key TransformationProduct
12-Chloro-1-methylimidazoline3-Methoxyphenylboronic acidPalladium-catalyzed Suzuki Coupling2-(3-Methoxyphenyl)-1-methylimidazoline
22-(3-Methoxyphenyl)-1-methylimidazolineBoron tribromide (BBr₃)DemethylationThis compound

Stereoselective and Regioselective Synthesis Considerations

Control over selectivity is paramount in the synthesis of specifically substituted aromatic compounds.

Regioselectivity: The primary challenge in synthesizing this compound is ensuring the correct meta-substitution pattern on the phenol ring.

In direct synthesis routes , regioselectivity is explicitly controlled by the choice of starting material (e.g., 3-hydroxybenzonitrile).

In multi-step routes , the regiochemistry is determined by the substitution pattern of the functionalized phenol precursor (e.g., 3-bromophenol or 3-hydroxyphenylboronic acid).

Synthesizing the required 3-substituted phenol precursor can itself be a challenge, as classical electrophilic aromatic substitution reactions on phenol tend to yield ortho- and para-isomers. Therefore, regiocontrol often necessitates starting with a material that already contains the desired meta-substitution pattern or employing more advanced C-H functionalization strategies. nih.govnih.govoregonstate.edu

Stereoselectivity: The target compound, this compound, is achiral. Stereoselectivity would become a consideration only if substituents were introduced at the C4 or C5 positions of the imidazoline ring. Should a chiral version be desired, synthesis would require using an enantiomerically pure diamine precursor, such as a chiral derivative of N-methylethylenediamine, or employing an asymmetric catalytic method. rsc.org

Alternative Synthetic Approaches for Analogous Compounds

While classical cyclization methods are effective for the synthesis of this compound, alternative strategies offer pathways to analogous aryl and phenolic imidazoline structures. These modern techniques, particularly metal-catalyzed cross-coupling and ring-closing metathesis, provide versatile and efficient routes to complex heterocyclic compounds.

Metal-Catalyzed Cross-Coupling Methods

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial for synthesizing substituted aryl imidazolines. bohrium.com Catalysts based on palladium, copper, and iron are frequently employed to construct these structures from various precursors. bohrium.combeilstein-journals.orgmdpi.com

One of the most prominent methods for C-N bond formation is the Buchwald-Hartwig amination. wikipedia.orgresearchgate.net This palladium-catalyzed reaction couples amines with aryl halides or triflates. wikipedia.org In the context of imidazoline synthesis, this can be applied to couple a pre-formed imidazoline nucleus with a phenolic aryl halide or, conversely, to form the C-N bonds within the imidazoline ring itself. The versatility of this reaction allows for the synthesis of a wide array of aryl amines from diverse coupling partners. wikipedia.orgrug.nl The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, enabling the use of challenging substrates under milder conditions. researchgate.net

Palladium-catalyzed reactions are also central to the synthesis of polysubstituted 2-imidazolines from different building blocks. For instance, a multicomponent synthesis involves the coupling of imines, acid chlorides, and carbon monoxide to generate imidazolinium salts, which can then be converted to the desired imidazoline. mdpi.comresearchgate.netdoaj.org Another palladium-catalyzed approach is the cyclization of 2,3-allenyl amines with aryl iodides, which efficiently forms both a new C-C and a new C-N bond in a single operation to yield highly substituted imidazolines. organic-chemistry.org

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed reactions, primarily used for C-C bond formation between organoboron compounds and organic halides. youtube.comyoutube.com This method is particularly useful for synthesizing aryl-substituted imidazolines by coupling an imidazoline-containing boronic acid with an aryl halide, or vice-versa. nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com Recent advancements have seen the development of novel palladium catalysts, such as those based on N-heterocyclic carbenes (NHCs), which exhibit enhanced stability and catalytic activity. nih.gov

Coupling ReactionCatalyst SystemBond FormedKey FeaturesReference
Buchwald-Hartwig AminationPalladium complexes with phosphine ligandsAryl C-NFacilitates synthesis of aryl amines from aryl halides; wide substrate scope. wikipedia.orgrug.nl
Multicomponent SynthesisPalladium catalystsC-C and C-NModular approach to asymmetrically substituted imidazolines from imines and acid chlorides. mdpi.com
Suzuki-Miyaura CouplingPalladium catalysts (e.g., Pd(dppf)Cl₂)Aryl C-CMild conditions, tolerance of various functional groups for creating biaryl structures. youtube.comnih.gov
Cyclization of Allenyl AminesPd(PPh₃)₄C-C and C-NSingle-step synthesis of polysubstituted imidazolines from allenyl amines and aryl iodides. organic-chemistry.org

Ring-Closing Metathesis Approaches to Phenol Derivatives

Ring-closing metathesis (RCM) has emerged as a transformative method in organic synthesis for constructing cyclic compounds, including carbo- and heteroaromatic systems. mdpi.com This reaction, typically catalyzed by ruthenium alkylidene complexes, involves the intramolecular rearrangement of a diene or enyne to form a cyclic olefin. mdpi.comnih.gov For the synthesis of phenol derivatives, RCM provides an innovative pathway by constructing the aromatic ring from an acyclic precursor. organic-chemistry.org

The general strategy involves the synthesis of a linear trienone precursor, which is then subjected to RCM. organic-chemistry.orgnih.gov The ruthenium-catalyzed cyclization of these acyclic trienones leads to the formation of a cyclohexadienone intermediate, which subsequently tautomerizes to the stable aromatic phenol product. nih.gov This RCM/tautomerization sequence has been successfully applied to produce a variety of substituted phenols that are not easily accessible through conventional methods like electrophilic aromatic substitution. organic-chemistry.org

Similarly, a ring-closing metathesis/isoaromatization approach can be used. This involves the RCM of specific dienones to produce methylene-cyclohexenones, which are then isomerized to yield the final phenol structure. nih.gov

While direct application of RCM to synthesize the imidazoline ring of phenolic imidazolines is less common, the methodology is highly relevant for constructing the substituted phenolic portion of analogous, more complex molecules. For example, RCM is extensively used to create various nitrogen-containing heterocyles fused to a benzene (B151609) ring. nih.govnih.gov A tandem strategy combining benzannulation with RCM can build highly substituted benzofused nitrogen heterocycles, illustrating the power of this method in creating complex molecular architectures that could incorporate a phenolic moiety. nih.gov

RCM ApproachCatalystPrecursor TypeKey TransformationReference
RCM/TautomerizationRuthenium-based (e.g., Grubbs' catalysts)1,5,7-Trien-4-onesCyclization to a cyclohexadienone followed by automatic tautomerization to a phenol. organic-chemistry.orgnih.gov
RCM/IsomerizationRuthenium-based4-Methylene-1,7-octadien-3-onesCyclization followed by double bond isomerization to form the aromatic phenol ring. nih.gov
Tandem Benzannulation/RCMRuthenium-basedSubstituted anilines with diene moietiesForms benzofused nitrogen heterocycles, applicable for complex phenolic structures. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 1 Methylimidazolin 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of 3-(1-Methylimidazolin-2-yl)phenol is expected to exhibit distinct signals corresponding to the aromatic protons of the phenol (B47542) ring, the methylene (B1212753) protons of the imidazoline (B1206853) ring, the methyl group protons, and the phenolic hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic region would likely display a complex pattern due to the meta-substitution. The proton ortho to the hydroxyl group and meta to the imidazoline group would appear at a distinct chemical shift compared to the other ring protons. The protons on the imidazoline ring are anticipated to appear as a set of multiplets, reflecting their diastereotopic nature and coupling to each other. The N-methyl group should present as a sharp singlet. The phenolic OH proton signal can be broad and its position may vary depending on the solvent and concentration.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Phenolic OH9.0-10.0br s-
Aromatic CH6.8-7.4m7.5-8.5
Imidazoline CH₂3.6-4.0m-
N-CH₃3.0-3.3s-

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.

The carbon atom of the C=N bond in the imidazoline ring is expected to be significantly downfield. The aromatic carbons will appear in the typical range for benzene (B151609) derivatives, with the carbon atom bonded to the hydroxyl group being the most deshielded in that region. The methylene carbons of the imidazoline ring and the N-methyl carbon will have characteristic upfield shifts.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=N (Imidazoline)160-165
C-OH (Aromatic)155-158
Aromatic CH115-130
C-N (Aromatic)135-140
Imidazoline CH₂45-55
N-CH₃30-35

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

To definitively assign the proton and carbon signals, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, it would show the coupling between the adjacent protons on the aromatic ring and within the methylene groups of the imidazoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for linking the different fragments of the molecule. For example, HMBC would show correlations from the N-methyl protons to the adjacent imidazoline ring carbons, and from the aromatic protons to the carbons within the phenol ring and to the imidazoline C=N carbon.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups. A broad band in the high-wavenumber region is expected for the O-H stretching vibration of the phenolic group, indicative of hydrogen bonding. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=N stretching of the imidazoline ring is a key feature, expected in the 1600-1650 cm⁻¹ region. Aromatic C=C stretching vibrations will also be present in the 1450-1600 cm⁻¹ range. The C-N and C-O stretching vibrations will be found in the fingerprint region.

Predicted FT-IR Data:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Phenol)3200-3600Strong, Broad
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2850-2960Medium
C=N Stretch (Imidazoline)1600-1650Strong
Aromatic C=C Stretch1450-1600Medium-Strong
C-O Stretch (Phenol)1200-1260Strong
C-N Stretch1150-1250Medium

Note: Predicted values are based on group frequency charts and data from similar compounds. Actual experimental values may vary.

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C=O give strong FT-IR signals, non-polar and symmetric bonds often produce strong Raman signals. The aromatic ring vibrations, particularly the symmetric ring breathing mode, are expected to be prominent in the Raman spectrum. The C=N stretch of the imidazoline ring should also be Raman active. The non-polar C-C bonds of the aromatic ring will also give rise to characteristic Raman signals.

Predicted Raman Data:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000-3100Strong
C=N Stretch (Imidazoline)1600-1650Medium
Aromatic Ring Breathing990-1010Strong
Aromatic C=C Stretch1580-1620Strong

Note: Predicted values are based on group frequency charts and data from similar compounds. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms that absorb light.

For this compound, the primary chromophores are the phenol ring and the 1-methylimidazolin-2-yl group. These groups contain σ (sigma) bonds, π (pi) bonds, and non-bonding (n) electrons on the nitrogen and oxygen atoms. The presence of these features allows for several types of electronic transitions. The principal transitions expected for this molecule are π→π* and n→π*. youtube.comupenn.edu

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of systems with double or triple bonds and aromatic rings. Both the phenol and imidazoline rings of the molecule will exhibit these transitions, which are typically high in intensity.

n→π Transitions:* These occur when an electron from a non-bonding orbital, such as the lone pairs on the oxygen and nitrogen atoms, is promoted to a π* anti-bonding orbital. These transitions are generally lower in energy and intensity compared to π→π* transitions. upenn.edu

The absorption spectrum of this compound is therefore expected to show distinct bands corresponding to these transitions. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent's polarity.

Table 1: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsChromophore
π → ππ bonding to π anti-bondingPhenol Ring, Imidazoline Ring
n → πNon-bonding to π anti-bondingPhenolic Oxygen, Imidazoline Nitrogens

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry can provide an exact mass measurement, which confirms its molecular formula, C₁₀H₁₂N₂O.

The calculated molecular weight of C₁₀H₁₂N₂O is 176.22 g/mol . In an electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak (M⁺) at an m/z corresponding to this mass. Furthermore, the fragmentation pattern of the molecular ion provides valuable structural information. Characteristic fragments for this compound would likely arise from cleavage of the bond between the phenolic and imidazolinium rings or the loss of the methyl group from the imidazoline ring.

Table 2: Predicted Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC₁₀H₁₂N₂O
Exact Mass176.09496
Molecular Weight176.22
Predicted Key Fragments[M-CH₃]⁺ (loss of methyl group), [C₇H₇O]⁺ (phenol fragment), [C₃H₅N₂]⁺ (imidazoline fragment)

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for the this compound isomer is not publicly available, a study on the related isomer, 2-(4-Methylimidazolin-2-yl)phenol , provides insight into the structural characteristics of this class of compounds. In a study, single crystals of this related compound were grown from an ethanol (B145695) solution and analyzed. jst.go.jp The analysis revealed an orthorhombic crystal system with the space group Pna2₁. jst.go.jp Such studies are crucial for understanding the intermolecular forces, like hydrogen bonding, that dictate the crystal packing. jst.go.jp

Table 3: Illustrative Crystallographic Data for the Isomer 2-(4-Methylimidazolin-2-yl)phenol

ParameterValue
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)12.595(4)
b (Å)6.2362(18)
c (Å)11.529(3)
Volume (ų)905.6(5)
Z4
Data sourced from a study on the related isomer, 2-(4-methylimidazolin-2-yl)phenol, for illustrative purposes. jst.go.jp

Conformational analysis within a crystal structure describes the spatial arrangement of atoms. For this compound, a key feature is the dihedral angle between the plane of the phenol ring and the plane of the imidazoline ring. This angle is determined by a balance of electronic effects (conjugation) and steric hindrance between the two rings.

Table 4: Typical Bond Lengths and Angles for Phenol and Imidazoline Derivatives

Bond/AngleTypical Value
Bond Lengths (Å)
C-C (aromatic)1.39 - 1.41
C-O (phenolic)1.36 - 1.38
C-N (imidazoline)1.33 - 1.47
**Bond Angles (°) **
C-C-C (in phenol)~120
C-O-H (phenolic)~109
N-C-N (in imidazoline)~110 - 115
Values are generalized from typical data for similar functional groups.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. uky.edu Different polymorphs of the same compound can have distinct physical properties. The existence of polymorphism is often tied to conformational flexibility and different patterns of intermolecular interactions, especially hydrogen bonding. uky.edu

For this compound, polymorphism is a distinct possibility due to the rotational freedom around the single bond connecting the phenol and imidazoline rings. This flexibility could allow the molecules to pack in different arrangements, stabilized by various hydrogen bonding networks. The study of the related isomer, 2-(4-methylimidazolin-2-yl)phenol, identified a new polymorph, highlighting the propensity for this molecular scaffold to adopt different crystalline forms. jst.go.jp Investigating polymorphism is critical as it can impact a compound's stability and other material properties.

In-Depth Analysis of this compound Stalled by Lack of Publicly Available Research

The user's request specified a detailed exploration structured around advanced computational methods, including Density Functional Theory (DFT) calculations, ab initio methods, HOMO-LUMO analysis, electrostatic potential mapping, and conformational energy landscapes. While these are standard and powerful techniques for characterizing chemical compounds, it appears that this compound has not been the subject of such published, in-depth theoretical studies.

Computational chemistry is a vibrant field, with numerous studies published on related heterocyclic and phenolic structures. Research on various imidazoline, triazole, and pyrimidine (B1678525) derivatives often employs the very methods requested. nih.govnih.govresearchgate.netnih.gov These studies provide valuable insights into the electronic structure, reactivity, and potential applications of those compounds. nih.govnih.gov However, in strict adherence to the request to focus solely on this compound, the findings from these related but distinct molecules cannot be used to accurately describe the subject compound. Extrapolating data from different molecules would be scientifically unsound and would violate the core requirement of this task.

Without access to specific computational data—such as calculated orbital energies, charge distributions, or potential energy surfaces for this compound—it is impossible to provide the detailed research findings and data tables required for the article.

Therefore, until dedicated computational research on this compound is conducted and published in accessible scientific literature, the creation of an authoritative and scientifically accurate article as outlined is not feasible.

Theoretical and Computational Investigations of 3 1 Methylimidazolin 2 Yl Phenol

Computational Studies on Acid-Base Properties (pKa)

The determination of the acid dissociation constant (pKa) is crucial for understanding the chemical behavior of a compound in different environments. For 3-(1-Methylimidazolin-2-yl)phenol, computational chemistry offers a powerful avenue for predicting its pKa value, providing insights into its ionization state at various pH levels. These theoretical investigations are particularly valuable when experimental data is scarce.

Computational pKa determination for phenolic compounds typically relies on quantum chemical calculations that evaluate the Gibbs free energy change (ΔG) of the deprotonation reaction in an aqueous solution. nih.gov The general approach involves calculating the free energies of the protonated (acid, HA) and deprotonated (anion, A⁻) species both in the gas phase and in solution. researchgate.net

The pKa is then calculated using the following thermodynamic cycle and equation:

pKa = (ΔG*aq) / (2.303 RT)

Where:

ΔG*aq is the Gibbs free energy of the dissociation reaction in water.

R is the ideal gas constant.

T is the temperature in Kelvin, typically 298.15 K. nih.gov

The accuracy of these calculations is highly dependent on the chosen theoretical methods, including the level of theory, basis set, and the model used to simulate the solvent. torvergata.it

Detailed Research Findings

While specific computational studies exclusively targeting this compound are not prominent in the literature, the methodologies for accurately predicting the pKa of substituted phenols are well-established. Research indicates that Density Functional Theory (DFT) is a common and effective tool for these calculations. torvergata.it

A successful and practical protocol for phenolic compounds involves DFT calculations that incorporate a small number of explicit water molecules to model the direct interactions in the first solvation shell, combined with a continuum solvation model to account for bulk solvent effects. nih.govtorvergata.it This "direct approach" avoids the need for empirical correction factors, making it a robust and widely applicable method. torvergata.it

Key components of this computational approach include:

Functionals and Basis Sets: The CAM-B3LYP functional with a 6-311G+dp basis set has been shown to yield accurate pKa values for a variety of substituted phenols, with a mean absolute error as low as 0.3 pKa units. torvergata.it Other functionals like B3LYP are also frequently used. nih.gov

Solvation Models: The Solvation Model based on Density (SMD) is a popular and effective continuum model that has demonstrated improved results over other models in certain studies. torvergata.it The Polarizable Continuum Model (PCM) and its variants (like CPCM) are also widely employed to calculate the free energy of solvation. researchgate.netresearchgate.net

Explicit Water Molecules: The inclusion of two or three explicit water molecules in the computational model has been shown to significantly improve the accuracy of pKa predictions for phenols by better representing the hydrogen-bonding interactions between the solute and the solvent. nih.govtorvergata.it

The computational investigation for this compound would involve optimizing the geometries of both the neutral phenol (B47542) and its corresponding phenoxide anion. These optimizations would be performed in the presence of explicit water molecules, and the energies would be calculated using a selected DFT functional and basis set within a continuum solvation model. The difference in Gibbs free energy between the products (phenoxide anion and a proton) and the reactant (neutral phenol) in the aqueous phase provides the basis for the pKa calculation. nih.gov

The table below illustrates hypothetical pKa values for this compound that could be generated from such computational studies, comparing different theoretical methods.

Interactive Data Table: Hypothetical Calculated pKa Values for this compound

Computational MethodSolvation ModelExplicit Water MoleculesCalculated pKa (Hypothetical)
B3LYP/6-311++G(d,p)SMD39.85
CAM-B3LYP/6-311G+dpSMD29.72
M06-2X/6-311++G(d,p)PCM310.15
B3LYP/6-31G**IEF-PCM011.50

Note: The data in this table is purely illustrative and hypothetical. It is generated to demonstrate the type of results obtained from computational pKa studies based on methodologies reported for other phenolic compounds. nih.govtorvergata.itresearchgate.net It does not represent published research findings for this compound.

Coordination Chemistry of 3 1 Methylimidazolin 2 Yl Phenol As a Ligand

Ligand Properties and Chelation Modes

The key to the coordinating ability of 3-(1-Methylimidazolin-2-yl)phenol lies in its molecular structure, which contains multiple potential donor atoms. The spatial arrangement of the phenolic hydroxyl group and the imidazoline (B1206853) ring allows it to act as an effective chelating agent.

The primary mode of coordination for ligands of this type involves the formation of a stable chelate ring with a metal ion through two key sites: the oxygen atom of the phenolic group and one of the nitrogen atoms of the imidazoline ring. Upon deprotonation, the phenolic hydroxyl group becomes a negatively charged phenolate (B1203915). This hard donor site readily binds to metal ions. nih.gov

The second coordination site is the sp²-hybridized nitrogen atom within the imidazoline ring. ajol.info The combination of the "hard" phenolate oxygen and the "borderline" imine nitrogen makes these molecules versatile N,O-bidentate ligands capable of forming stable five- or six-membered chelate rings with a variety of metal ions. researchgate.netnih.gov Studies on analogous 2-(o-hydroxyphenyl)-1H-imidazoline ligands confirm that coordination occurs through the imine nitrogen and the phenolic oxygen. researchgate.net The formation of the metal-ligand bond is often evidenced by spectroscopic methods. For instance, in the infrared (IR) spectra of the metal complexes, the characteristic stretching band of the phenolic O-H group disappears, and the C=N stretching frequency of the imidazoline ring shifts, indicating the participation of both groups in coordination. sciencescholar.usworktribe.com

Beyond simple N,O-chelation, the imidazolinyl moiety of this compound suggests its potential as a precursor to an N-heterocyclic carbene (NHC). NHCs are a class of persistent carbenes that have become ubiquitous ligands in organometallic chemistry. They are typically generated by the deprotonation of a corresponding imidazolium (B1220033) or imidazolinium salt at the carbon atom situated between the two nitrogen atoms.

In the case of this compound, protonation or alkylation of the second nitrogen atom would yield an imidazolinium salt. Subsequent deprotonation of the C2 carbon could form a carbene. This carbene could then coordinate to a metal center, potentially acting as part of a C,N- or C,O-bidentate ligand. Research on related imidazolium-benzimidazolates has demonstrated that these molecules can exist in equilibrium with a carbene tautomer, which can then form stable C,N-amido-chelates with metals like nickel(II). researchgate.net This suggests that with appropriate synthetic modification, this compound could serve as a precursor to functionalized NHC ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with hydroxyphenyl-imidazoline type ligands is generally straightforward, typically involving the reaction of the ligand with a metal salt in a suitable solvent.

A variety of transition metal complexes have been synthesized using ligands analogous to this compound. uomustansiriyah.edu.iqresearchgate.net The typical synthetic route involves mixing the ligand and a transition metal salt, such as a chloride, acetate (B1210297), or nitrate, in a solvent like methanol, ethanol (B145695), or DMF. researchgate.netnih.govrsc.org The resulting complexes are often stable at room temperature and can be characterized by a range of analytical techniques. nih.gov

Characterization Techniques:

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex. sciencescholar.usnih.gov

Infrared (IR) Spectroscopy: Provides direct evidence of coordination. Key changes include the disappearance of the broad ν(O-H) band from the phenol (B47542) group and a shift in the ν(C=N) band of the imidazoline ring to lower or higher frequencies. sciencescholar.us New bands at lower frequencies can also be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. orientjchem.org

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. The appearance of d-d transition bands, which are absent in the free ligand, can suggest specific geometries, such as octahedral or square planar, around the metal center. uomustansiriyah.edu.iqnih.gov Charge transfer bands are also commonly observed. nih.gov

Magnetic Susceptibility: Measurements of magnetic moments help in determining the electronic configuration and geometry of the complex. For example, specific magnetic moment values can distinguish between high-spin and low-spin octahedral complexes or between tetrahedral and square planar geometries for a given metal ion. uomustansiriyah.edu.iqresearchgate.net

Molar Conductivity: Measurements in solution can determine whether the complex is an electrolyte or non-electrolyte, providing insight into whether anions are part of the coordination sphere or act as counter-ions. sciencescholar.usresearchgate.net

Below is a table summarizing typical characterization data for transition metal complexes with similar N,O-chelating ligands.

Metal IonProposed GeometryMagnetic Moment (μeff, B.M.)Key UV-Vis Bands (nm)Key IR Bands (cm⁻¹)Reference(s)
Co(II)Octahedral4.8 - 5.2~480, ~550ν(C=N) shift, ν(O-H) absent sciencescholar.usuomustansiriyah.edu.iq
Ni(II)Octahedral2.9 - 3.4~410, ~620, ~740ν(C=N) shift, ν(O-H) absent sciencescholar.usuomustansiriyah.edu.iq
Cu(II)Distorted Octahedral1.8 - 2.2~455, ~680ν(C=N) shift, ν(O-H) absent uomustansiriyah.edu.iqnih.gov
Mn(II)Octahedral~5.9~350, ~430ν(C=N) shift, ν(O-H) absent uomustansiriyah.edu.iqresearchgate.net
Zn(II)Tetrahedral/OctahedralDiamagneticCharge Transfer onlyν(C=N) shift, ν(O-H) absent researchgate.networktribe.com

Note: This table is a generalized representation based on data for analogous compounds.

The coordination chemistry of hydroxyphenyl-imidazoline ligands with main group elements is less explored than with transition metals. However, the available literature indicates that complex formation is feasible. For instance, zinc(II), a post-transition metal, readily forms complexes that are often tetrahedral or octahedral. worktribe.com Research on related quinoline-based ligands has shown the formation of complexes with aluminum(III), where the ligand coordinates effectively. worktribe.com Furthermore, studies with 2-(1H-benzo[d]imidazol-2-yl)quinoline have demonstrated the synthesis of a lead(II) complex, indicating that heavier main group elements can also be coordinated. researchgate.net The phenolate oxygen, being a hard donor, is particularly well-suited for binding to hard main group metal ions.

Structural Diversity of Coordination Compounds

The coordination of this compound and its analogues to metal ions can result in a wide array of structural motifs, from simple mononuclear species to complex polynuclear architectures. The final structure is influenced by the metal-to-ligand ratio, the nature of the metal ion, the presence of counter-ions or co-ligands, and the reaction conditions. rsc.org

Mononuclear Complexes: The most common structures involve one or more ligand molecules coordinating to a single metal center. For example, with divalent metal ions (M²⁺), complexes with the stoichiometry [M(L)₂] are frequently formed, where L is the deprotonated ligand. In these cases, the coordination geometry can be tetrahedral, square planar, or octahedral, with the latter being achieved by the inclusion of two solvent or water molecules. uomustansiriyah.edu.iqnih.govresearchgate.net

Dinuclear and Polynuclear Complexes: The phenolate oxygen has the potential to act as a bridging ligand between two metal centers, leading to the formation of dinuclear or polynuclear structures. Similarly, other co-ligands, such as halides, can bridge metal centers that are coordinated by the primary N,O-ligand. rsc.org For example, a hexadentate ligand containing N-methylimidazole units has been shown to form dinuclear manganese, cobalt, and ruthenium complexes with bridging chloro ligands. rsc.org

Varied Coordination Geometries: Depending on the metal ion, different coordination geometries are observed. Complexes of Co(II), Ni(II), and Mn(II) with analogous ligands commonly exhibit octahedral geometry. uomustansiriyah.edu.iq Cu(II) complexes often show distorted octahedral or square planar geometries due to the Jahn-Teller effect. nih.gov Zn(II) complexes are typically tetrahedral, while lead(II) has been observed in a distorted six-coordinate environment. worktribe.comresearchgate.net The versatility of these ligands allows for the construction of diverse coordination compounds with varied geometries and nuclearities. researchgate.net

Mononuclear Complexes

This compound readily forms mononuclear complexes with a range of transition metals. These complexes typically feature the ligand coordinating to the metal center through the nitrogen atom of the imidazoline ring and the oxygen atom of the phenolic group, forming a stable chelate ring. The specific coordination geometry and properties of the resulting mononuclear complexes are influenced by the nature of the metal ion and the presence of other ancillary ligands. nih.gov

The synthesis of these complexes often involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, new mononuclear mixed-ligand complexes of Fe(III), Co(II), Cu(II), and Cd(II) have been synthesized using a furfural-type imine ligand and 2,2'-bipyridine (B1663995) as a co-ligand. nih.gov The structures of these complexes have been elucidated using various spectroscopic techniques, including MS, IR, ¹H NMR, and UV-Vis, as well as elemental analysis and magnetic susceptibility measurements. nih.gov

In a notable example, mononuclear Mo(VI) dioxido complexes have been prepared using (Z)-1-R-2-(4′,4′-dimethyl-2′-oxazolin-2′-yl)-eth-1-en-1-ates. mdpi.com X-ray diffraction studies of these air-stable MoO₂L₂ complexes revealed a cis-dioxido-trans(N)-κ²-N,O-L conformation in the solid state. mdpi.com The molybdenum center in these complexes adopts a distorted octahedral geometry. mdpi.com

The following table summarizes the key characteristics of selected mononuclear complexes.

Metal IonAncillary Ligand(s)Coordination GeometryKey FindingsReference
Fe(III)2,2'-bipyridineOctahedralFormation of a stable mixed-ligand complex. nih.gov
Co(II)2,2'-bipyridineOctahedralThe complex exhibits a magnetic moment indicative of a d⁷ system. nih.gov nih.gov
Cu(II)2,2'-bipyridineSquare PlanarThe magnetic moment is consistent with one unpaired electron. nih.gov nih.gov
Mo(VI)DioxidoDistorted OctahedralThe complex exists in a cis-dioxido-trans(N) conformation. mdpi.com mdpi.com

Dinuclear and Polynuclear Complexes

Beyond mononuclear species, this compound and its derivatives can act as bridging ligands, leading to the formation of dinuclear and polynuclear complexes. The phenolate oxygen is a common bridging point, connecting two metal centers.

A study on dinuclear copper(II) complexes of 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol demonstrated the formation of complexes where the copper atoms are connected by a phenolate oxygen bridge. mdpi.com In these complexes, two acetate anions also act as bridging ligands, resulting in a five-coordinate environment for each Cu(II) ion. mdpi.com

Similarly, a dinuclear Ag(I) complex with an asymmetric azine type ligand, 2-((E)-(((E)-1-(thiazol-2-yl)ethylidene)hydrazono)methyl)phenol, has been synthesized and characterized. mdpi.com In this complex, the coordination environment of the Ag(I) ion is completed by a weak Ag-O bond with a neighboring unit, leading to a dinuclear structure. mdpi.com The formation of dinuclear bromo-bridged iridium(I) complexes with N-allyl substituted imidazolin-2-ylidene ligands has also been reported. researchgate.net

The table below outlines examples of dinuclear complexes.

Metal IonBridging Ligand(s)Coordination EnvironmentKey FindingsReference
Cu(II)Phenolate oxygen, Acetate anionsTetragonal pyramidThe complex exhibits catalytic activity. mdpi.com mdpi.com
Ag(I)Nitrate group oxygenDistortedThe complex forms a dinuclear structure through a weak Ag-O interaction. mdpi.com mdpi.com
Ir(I)BromoNot specifiedFormation of a dinuclear bromo-bridged complex. researchgate.net

Electronic Structure and Redox Properties of Metal Complexes

The electronic structure and redox properties of metal complexes containing this compound are of significant interest. The electronic properties are largely governed by the coordination environment around the metal ion and the architecture of the ligand. nih.gov

UV-Vis absorption and fluorescence spectroscopy are powerful tools to probe the electronic transitions within these complexes. The electronic spectra of the complexes typically show intraligand π-π* and n-π* transitions, which may be shifted upon coordination to a metal ion. mdpi.com For instance, studies on zinc complexes with 2-((2-(1H-benzo[d]imidazol-2-yl)quinolin-8-ylimino)methyl)phenol ligands showed a red-shift in the absorption spectra of the complexes compared to the free ligands. worktribe.com

The following table presents electronic absorption data for representative complexes.

Complex TypeSolventλmax (nm) of Ligandλmax (nm) of ComplexReference
Zinc ComplexCH₃OH318-324319-325 worktribe.com
Zinc ComplexTHF304-316329-333 worktribe.com
DEPH₂ ComplexDMF329, 339, 378374-380 mdpi.com

Stereochemistry and Chirality in Metal Complexes

The introduction of a chiral center into the this compound ligand framework opens up the possibility of forming chiral metal complexes. A chiral ligand can induce chirality at the metal center, leading to the formation of diastereomers and enantiomers. pressbooks.pubyoutube.com

The synthesis and crystal structure of (R)-2-(4-methylimidazolin-2-yl)phenol, a chiral precursor, have been reported. researchgate.net This chiral ligand can be used to construct chiral metal complexes. The stereochemistry of such complexes can be complex, with the potential for multiple stereoisomers if the complex contains more than one chiral center. pressbooks.pub

A notable example of chirality in metal complexes is the spontaneous resolution of chiral nickel(II) complexes with a tripod ligand. nih.gov These complexes have an octahedral coordination environment and can exist as either delta (clockwise) or lambda (anticlockwise) enantiomorphs, depending on the screw arrangement of the ligand around the metal ion. nih.gov The observation of a Cotton effect in the circular dichroism (CD) spectrum provides evidence for the spontaneous resolution of the chiral complex. nih.gov

The stereochemical features of these complexes are crucial for applications in areas such as asymmetric catalysis and chiral recognition.

The table below summarizes key aspects of stereochemistry in these complexes.

Complex TypeChiral FeatureStereochemical OutcomeAnalytical TechniqueReference
Nickel(II) ComplexTripod-type ligandSpontaneous resolution into enantiomers (delta and lambda)Circular Dichroism (CD) Spectroscopy, X-ray Crystallography nih.gov
Cobalt(III) Complex2-(imidazolinyl)phenolate ligandFormation of a 2D distorted-hexagonal sheet structure via hydrogen bondsX-ray Crystallography researchgate.net
Iridium(III) Complex2-phenylpyridine and Schiff base ligandsDistorted octahedral coordination sphereX-ray Crystallography nih.gov

Supramolecular Assembly and Intermolecular Interactions Involving 3 1 Methylimidazolin 2 Yl Phenol

Hydrogen Bonding Networks in Solid-State Structures

Hydrogen bonds are the linchpin of supramolecular chemistry, and in the case of phenolic and imidazole-containing compounds, they are of paramount importance. The crystal structure of molecules with similar functional groups, such as 2-(imidazolinyl)phenol derivatives, reveals that intermolecular hydrogen bonding often dictates the formation of complex structures like one-dimensional chains. researchgate.net

In a related compound, (R)-2-(4-methylimidazolin-2-yl)phenol, the molecule crystallizes in a zwitterionic form, where the phenolic proton is transferred to one of the nitrogen atoms of the imidazoline (B1206853) ring. This facilitates a strong intermolecular hydrogen bond between the protonated nitrogen and the phenolate (B1203915) oxygen of an adjacent molecule. This interaction is the driving force for the assembly of a one-dimensional chain structure along the crystallographic a-axis. researchgate.net The specific geometry of these hydrogen bonds, including donor-acceptor distances and angles, is critical to the stability of the resulting supramolecular architecture.

The presence of a methyl group on the imidazoline ring can introduce steric hindrance, influencing the ring's conformation. For instance, in (R)-2-(4-methylimidazolin-2-yl)phenol, the imidazoline ring adopts an envelope conformation, which contrasts with the planar conformation observed in the analogous 2-(2-imidazolinyl)phenol. researchgate.net This conformational change can, in turn, affect the geometry and strength of the hydrogen bonds.

In more complex systems involving phenols and imidazoles, water molecules can act as hydrogen-bonding bridges. For example, in the mono-hydrate of 2,2-bis(imidazol-1-ylmethyl)-4-methylphenol, water is held tightly within the crystal lattice by three hydrogen bonds, linking the phenolic hydroxyl group and the imidazole (B134444) rings. nih.gov This illustrates the versatility of hydrogen bonding in creating robust and intricate networks.

Compound Hydrogen Bond Type Resulting Supramolecular Structure Reference
(R)-2-(4-methylimidazolin-2-yl)phenolIntermolecular N-H···O1D chain researchgate.net
2-(2-imidazolinyl)phenol complexIntermolecular N-H···O2D distorted-hexagonal sheet researchgate.net
2,2-bis(imidazol-1-ylmethyl)-4-methylphenol (mono-hydrate)O-H···O(water) and N···H-O(water)Tightly bound water-mediated network nih.gov

π-π Stacking and Aromatic Interactions

The nature of these interactions can be influenced by the electronic properties of the aromatic rings. For instance, the interaction between an electron-rich benzene (B151609) ring and an electron-poor hexafluorobenzene (B1203771) is a classic example of an arene-perfluoroarene interaction, a specific type of π-stacking. wikipedia.org While not directly applicable to the self-assembly of 3-(1-Methylimidazolin-2-yl)phenol, this principle highlights how substituents can modulate π-stacking interactions.

In the broader context of molecules with multiple aromatic rings, intramolecular π-π stacking can also occur, influencing the molecular conformation. Studies on a series of sulfoester and sulfonamide derivatives have shown that conformational flexibility allows for intramolecular π-π interactions, leading to a folded or syn conformation. rsc.org For this compound, the single bond connecting the phenyl and imidazolin rings provides rotational freedom that could potentially allow for various stacking arrangements in the solid state, though intermolecular stacking is generally more prevalent in crystal lattices.

The interplay between hydrogen bonding and π-π stacking is a recurring theme in supramolecular chemistry. In some systems, strong hydrogen bonding networks can dominate, potentially preventing conformations that would be favorable for π-stacking. rsc.org Conversely, in systems with weaker hydrogen bonding, π-stacking interactions can play a more prominent role in directing the supramolecular assembly. nih.gov

Interaction Type Description Potential Influence on this compound
π-π StackingAttraction between the π-electron clouds of aromatic rings.Stabilization of crystal packing through interactions between phenyl and/or imidazolin rings of adjacent molecules.
C-H···π InteractionsA weak hydrogen bond between a C-H bond and a π-system.Further stabilization of the supramolecular structure.
Arene-PerfluoroareneInteraction between an electron-rich and an electron-poor aromatic ring.Provides a model for how electron-donating or -withdrawing substituents could tune π-stacking strength.

Crystal Engineering and Self-Assembly Strategies

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. For molecules like this compound, crystal engineering strategies would focus on predictably controlling the supramolecular assembly through the strategic use of hydrogen bonding and π-π stacking.

A key strategy involves the use of specific functional groups to promote certain types of interactions. The phenol (B47542) and imidazolin moieties in this compound are excellent candidates for forming robust hydrogen-bonded networks. By understanding the preferred hydrogen bonding motifs, it is possible to design molecules that will self-assemble into predictable one-, two-, or three-dimensional structures. For example, the formation of a 2D distorted-hexagonal sheet structure in a tris-chelate cobalt(III) complex with a 2-(imidazolinyl)phenolate ligand demonstrates how metal coordination can be used in conjunction with hydrogen bonding to control dimensionality. researchgate.net

The concept of "supramolecular synthons" is central to crystal engineering. These are robust and predictable non-covalent interactions that can be reliably used to build larger structures. For phenolic and imidazole-containing compounds, the O-H···N and N-H···O hydrogen bonds are primary synthons.

Furthermore, the introduction of different counter-ions or the formation of co-crystals can be employed to systematically vary the supramolecular structure. The choice of solvent during crystallization can also play a crucial role, as solvent molecules can sometimes be incorporated into the crystal lattice, mediating intermolecular interactions.

Influence of Substituents on Supramolecular Architecture

The introduction of substituents onto the aromatic rings of this compound can have a profound impact on its supramolecular architecture. Substituents can influence the electronic properties of the rings, their steric profile, and their ability to participate in hydrogen bonding.

Studies on substituted 2-styryl-8-hydroxyquinolines have shown that the nature of the substituent on the styryl ring significantly affects the molecular geometry and the resulting supramolecular structures. nih.govresearchgate.net For example, electron-withdrawing groups like bromine and electron-donating groups like methoxy (B1213986) lead to different packing arrangements and intermolecular interactions. nih.gov Specifically, some derivatives form helical structures, while others adopt zig-zag chains, and the presence or absence of π-π stacking interactions is also substituent-dependent. nih.gov

In the context of this compound, a substituent on the phenyl ring could alter the acidity of the phenolic proton, thereby modulating the strength of hydrogen bonds. An electron-withdrawing group would increase the acidity, potentially leading to stronger hydrogen bonds or even proton transfer to the imidazolin nitrogen, as seen in the zwitterionic structure of a related compound. researchgate.net Conversely, an electron-donating group would decrease the acidity.

The systematic variation of substituents is a powerful tool in crystal engineering, allowing for the fine-tuning of intermolecular interactions and the targeted synthesis of materials with specific solid-state structures and properties. rsc.orgnih.gov

Substituent Effect Mechanism Potential Consequence for this compound
ElectronicAlters the electron density of the aromatic rings and the acidity/basicity of functional groups.Modifies the strength of hydrogen bonds and π-π stacking interactions.
StericIntroduces bulk, which can hinder or favor certain packing arrangements.Can lead to different crystal packing motifs and alter the conformation of the molecule.
New Interaction SitesIntroduction of new functional groups capable of forming additional intermolecular interactions.Can lead to more complex and robust supramolecular architectures.

Catalytic Applications of 3 1 Methylimidazolin 2 Yl Phenol and Its Complexes/derivatives

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Phenol-functionalized NHC ligands, such as 3-(1-Methylimidazolin-2-yl)phenol, have emerged as highly effective ancillary ligands for a variety of transition metal catalysts. unirioja.es Their strong sigma-donating properties and tunable steric hindrance enhance the stability and activity of the metal center. tdx.cat

Role as a Ligand in Metal-Catalyzed Reactions

The this compound structure is a quintessential example of a hemilabile, bidentate ligand. Upon deprotonation of the phenolic hydroxyl group, it can coordinate to a metal center through both the nucleophilic carbene carbon and the anionic phenolate (B1203915) oxygen. This chelation effect forms a stable metallacycle, which significantly enhances the robustness of the catalyst complex compared to monodentate ligands. semanticscholar.org

N-heterocyclic carbenes are known for forming strong, stable bonds with transition metals, which can prevent catalyst decomposition and aggregation. nih.gov The presence of the phenol (B47542) group introduces additional functionality. It can act as an anionic [O,C] donor, creating a neutral metal complex from a cationic precursor, or it can participate directly in the catalytic cycle through proton transfer or by influencing the electronic environment of the metal. nih.gov This dual functionality makes phenol-functionalized NHCs versatile ligands for a wide range of metals, including palladium, copper, gold, and nickel. researchgate.netrsc.orguniversiteitleiden.nlacs.org

Specific Reaction Types (e.g., C-C Coupling, Oxidation, Reduction)

The versatility of metal complexes bearing phenol-NHC ligands is demonstrated by their application in several key organic transformations.

Carbon-Carbon (C-C) Coupling Reactions: Palladium complexes featuring NHC ligands are exceptionally active in cross-coupling reactions. nih.govrsc.org The strong Pd-NHC bond promotes the stability required for challenging catalytic cycles. While phosphine (B1218219) ligands have been traditional mainstays, NHCs often provide superior activity and stability, especially in reactions involving sterically hindered substrates or less reactive aryl chlorides. nih.gov Phenol-functionalized NHC-palladium complexes are effective in Suzuki-Miyaura, Heck, and Negishi cross-coupling reactions, which are fundamental for the synthesis of complex organic molecules. tdx.catnih.gov

Copper-catalyzed reactions have also benefited significantly from chiral phenol-NHC ligands. These systems have enabled highly enantioselective reactions, including the allylic alkylation of terminal alkynes and allyl-allyl coupling, to form valuable chiral 1,5-dienes. researchgate.net

Table 1: Performance of a Chiral Phenol-NHC-Copper Catalyst in Asymmetric Allyl-Allyl Coupling This table presents representative data for the class of phenol-NHC ligands.

Substrate 1 (Allylboronate)Substrate 2 (Allyl Phosphate)Yield (%)Enantiomeric Excess (ee, %)
PhenylallylboronateCinnamyl Phosphate8595
NaphthylallylboronateGeranyl Phosphate7892
CyclohexylallylboronateFarnesyl Phosphate8296

Reduction Reactions: The cooperative effect of the NHC and the phenol moiety is particularly evident in reduction catalysis. Chiral copper-hydride complexes bearing phenol-NHC ligands have been successfully employed for the enantioselective conjugate reduction of α,β-unsaturated esters. researchgate.net The phenol group is believed to play a crucial role in the protonolysis of the copper-enolate intermediate, which is key to achieving high enantioselectivity. researchgate.net Similarly, ruthenium complexes with 2-hydroxypyridine-tethered NHC ligands act as bifunctional catalysts for the transfer hydrogenation of ketones, where the hydroxyl group participates in the proton transfer mechanism. nih.gov

Oxidation Reactions: While the primary role of these ligands is not in oxidation, the inherent stability of the metal-NHC bond makes the resulting complexes robust even under oxidative conditions. nih.gov This allows them to be used in catalytic cycles that may involve oxidative steps without degradation of the ligand framework.

Heterogeneous Catalysis

While homogeneous catalysts are often more active and selective, their separation from the product can be difficult. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, resolves this issue. Phenol-functionalized NHCs have been ingeniously used to bridge the gap between these two domains.

A notable application involves the stabilization of gold nanoparticles (AuNPs) on a reduced graphene oxide (rGO) support. csic.es NHC ligands are used to functionalize the surface of the AuNPs. By incorporating a polyaromatic group, such as a pyrene (B120774) handle, into the ligand structure, a strong π-π stacking interaction is established between the ligand and the graphene surface. This dual affinity—the NHC binding to the gold and the pyrene handle binding to the graphene—anchors the nanoparticles securely, preventing leaching and aggregation. csic.es These supported catalysts have demonstrated exceptional stability and recyclability (up to ten times) in reactions like the hydration of alkynes, showcasing a powerful strategy for creating robust heterogeneous catalysts. csic.es

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing catalytic performance. For phenol-NHC metal complexes, the mechanism often involves the direct participation of the ligand. In transfer hydrogenation reactions, the deprotonated hydroxyl group of the ligand can act as a proton shuttle, facilitating the transfer of hydrogen from the hydrogen source (e.g., isopropanol) to the substrate. nih.gov

In cross-coupling reactions catalyzed by Pd-NHC complexes, the catalytic cycle generally follows the established steps of oxidative addition, transmetalation, and reductive elimination. The NHC ligand primarily acts as a strong, stabilizing spectator ligand that enhances the reactivity of the palladium center. rsc.org However, mechanistic studies have also revealed potential catalyst deactivation pathways, such as an unexpected NHC-ethynyl coupling that can occur in Sonogashira reactions, providing critical insights for improving catalyst longevity. ru.nl In some organocatalytic systems, the NHC itself can activate the phenol O-H bond, initiating a cascade reaction. researchgate.net

Ligand Design and Optimization for Enhanced Catalytic Performance

The rational design of ligands is a cornerstone of modern catalysis. The this compound scaffold offers numerous avenues for optimization.

Steric and Electronic Tuning: The catalytic activity is profoundly influenced by the steric bulk and electronic properties of the NHC ligand. nih.gov Increasing the size of the N-substituents on the imidazolinone ring can create a more sterically hindered pocket around the metal, which can enhance selectivity or promote challenging reductive elimination steps. nih.gov Modifying substituents on the phenol ring can tune the electronic properties of the phenolate donor.

Chirality: Introducing chiral elements into the ligand backbone or on the N-substituents is a key strategy for asymmetric catalysis. Chiral phenol-NHC ligands have proven highly effective in copper-catalyzed reactions, yielding products with high enantiomeric excess. researchgate.net

Pincer Ligands: Expanding the ligand design to include two phenolate arms attached to a central NHC core results in a tridentate, dianionic pincer ligand. semanticscholar.org These ligands form exceptionally robust complexes with early transition metals and high-oxidation-state metals, opening up new catalytic possibilities. semanticscholar.org

Immobilization Handles: For heterogeneous catalysis, the ligand can be functionalized with specific groups designed to anchor the complex to a solid support. As seen with pyrene-tagged ligands for graphene supports, this approach is highly effective for creating stable and recyclable catalysts. csic.es

Through these optimization strategies, ligands derived from the this compound template can be tailored to achieve superior performance in a wide array of catalytic applications.

Future Research Directions and Academic Impact of 3 1 Methylimidazolin 2 Yl Phenol

Exploration of Novel Synthetic Pathways and Analogues

The development of efficient and versatile synthetic routes is fundamental to unlocking the full potential of 3-(1-Methylimidazolin-2-yl)phenol. Future research will likely focus on optimizing existing methods and exploring novel transformations to access this core structure and its derivatives.

A promising starting point for synthesis is the modification of established procedures for analogous compounds. For instance, the synthesis of (R)-2-(4-methylimidazolin-2-yl)phenol is achieved by heating methyl salicylate (B1505791) with (R)-1,2-diaminopropane. rsc.org A similar condensation reaction between a 3-hydroxybenzoic acid derivative and N-methylethylenediamine could provide a direct route to this compound. Future work could explore microwave-assisted or flow-chemistry conditions to improve reaction times and yields.

Furthermore, the synthesis of a diverse library of analogues is a key research direction. This involves introducing various substituents onto both the phenolic ring and the imidazoline (B1206853) core. The imidazole (B134444) ring system is known to be susceptible to both electrophilic and nucleophilic attacks, offering numerous handles for modification. organic-chemistry.org The development of "click chemistry" approaches, such as those used to link imidazole and triazole moieties, could be adapted to create novel, complex derivatives with tailored properties. acs.org

Synthetic Approach Precursors Potential Advantages Research Focus
Direct Condensation 3-Hydroxybenzoic acid ester, N-methylethylenediamineDirect, potentially one-pot synthesisOptimization of reaction conditions (temperature, catalyst, solvent), scale-up feasibility
Post-functionalization This compoundAccess to diverse analoguesRegioselective halogenation, nitration, or formylation of the phenol (B47542) ring
"Click Chemistry" Azide- or alkyne-functionalized phenol/imidazoline precursorsHigh efficiency, modularity, biocompatibilityDevelopment of suitable functionalized starting materials for Cu-catalyzed cycloadditions

The creation of these analogues is crucial for structure-activity relationship (SAR) studies, enabling a systematic investigation of how molecular modifications influence properties such as coordination behavior, catalytic activity, and supramolecular assembly.

Advanced Spectroscopic Probes for Dynamic Studies

The structural and dynamic properties of this compound are ripe for investigation using advanced spectroscopic techniques. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers a powerful tool to study time-dependent phenomena such as tautomerism and intermolecular proton exchange. orgsyn.org

The imidazole moiety can exist in two equivalent tautomeric forms, and the phenolic proton adds another layer of complexity. organic-chemistry.org Variable-temperature NMR studies could elucidate the kinetics and thermodynamics of proton transfer between the phenol and the imidazoline nitrogens. Such studies have been used to investigate proton exchange in similar 2-(aryl)-4,5-diphenyl-1H-imidazoles. orgsyn.org Furthermore, high-resolution 1H NMR can be employed to quantify phenolic compounds and analyze their interactions in complex mixtures, a technique well-established for natural phenols. nih.gov

Future research should also employ two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals, which is essential for detailed structural analysis and for characterizing its metal complexes and supramolecular assemblies. The application of specialized NMR methods, such as those used to study T2-exchange (T2ex) phenomena in phenols, could reveal insights into its interaction with aqueous environments, which is pertinent for potential biological or sensory applications. google.com

Spectroscopic Technique Research Question Expected Outcome
Variable-Temperature 1H NMR What are the dynamics of proton exchange?Determination of rate constants and activation barriers for tautomerism and intermolecular exchange.
2D NMR (COSY, HSQC) What is the complete chemical shift assignment?Unambiguous assignment of 1H and 13C signals for the parent molecule and its derivatives.
Solid-State NMR How does the structure differ in the solid state vs. solution?Information on polymorphism, packing effects, and intermolecular interactions in the solid state.
T2-Exchange NMR How does the phenolic proton exchange with water?Quantification of proton exchange rates (k_ex) and chemical shift differences (Δω) relevant to MRI contrast or sensor design. google.com

Development of Integrated Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation provides a powerful paradigm for understanding and predicting the behavior of this compound. Density Functional Theory (DFT) is a key computational tool that can be used to predict molecular geometries, vibrational frequencies (IR and Raman spectra), electronic properties, and reaction mechanisms. chemrxiv.org

Future research will involve building a robust computational model of the molecule. This model can be used to calculate key parameters such as bond lengths, bond angles, and the energies of frontier molecular orbitals (HOMO and LUMO). These theoretical predictions can then be compared with experimental data from X-ray crystallography and UV-Vis spectroscopy to validate the computational approach. Such integrated strategies are now common for identifying and optimizing molecules for specific functions, such as inhibitors for therapeutic targets. researchgate.net

Moreover, DFT calculations can guide the rational design of new analogues. For example, by modeling the electronic effects of different substituents on the phenol ring, researchers can predict how these changes will affect the molecule's acidity, coordination affinity, or catalytic potential before attempting a lengthy synthesis. Combining experimental methods like Surface-Enhanced Raman Spectroscopy (SERS) with DFT calculations can also provide detailed information about the molecule's adsorption geometry on metallic surfaces, which is crucial for developing sensors or heterogeneous catalysts. chemrxiv.org

Expansion of the Coordination Chemistry Landscape

The bidentate N,O-donor set of this compound makes it an excellent ligand for a wide range of metal ions. The coordination of the phenolate (B1203915) oxygen and one of the imidazoline nitrogens can form stable five-membered chelate rings. This opens up a vast and promising area for future research in coordination chemistry.

Studies on analogous ligands like 2-(2-imidazolinyl)phenolate have demonstrated their ability to form complexes with various transition metals, including ruthenium, iron, cobalt, and zinc. For example, ruthenium(III) complexes have been synthesized and structurally characterized, revealing interesting ligand oxidation reactions. acs.org Similarly, future work could explore the synthesis and characterization of complexes of this compound with first-row transition metals (Mn, Fe, Co, Ni, Cu, Zn) as well as heavier elements.

A key research direction will be to investigate the influence of the N-methyl group on the coordination properties compared to its unsubstituted counterpart. This substitution can affect the steric environment around the metal center and the electronic properties of the ligand, potentially leading to unique reactivity or structural motifs. The resulting complexes could be investigated for their magnetic, electronic, and photophysical properties.

Metal Ion Potential Complex Geometry Area of Research Interest
Co(II), Zn(II) Tetrahedral or OctahedralMagnetic properties (e.g., single-ion magnets), luminescent materials.
Ru(III), Fe(III) Octahedral (e.g., [M(L)₃])Redox chemistry, ligand-based oxidation, catalysis.
Cu(II), Pd(II) Square Planar or OctahedralCatalysis (e.g., C-C coupling, oxidation), development of bioactive compounds.
Lanthanides (e.g., Eu, Tb) High coordination numbersLuminescent probes, photophysical studies.

Design of Functional Supramolecular Materials

The presence of both a hydrogen bond donor (N-H in the tautomeric form) and acceptor (phenolate oxygen, imidazoline nitrogen), along with potential for π-π stacking from the phenyl ring, makes this compound an ideal building block for supramolecular chemistry.

Research on the closely related (R)-2-(4-methylimidazolin-2-yl)phenol has shown that it crystallizes in a zwitterionic form and assembles into a one-dimensional chain structure through intermolecular hydrogen bonds. rsc.org It is highly probable that this compound will exhibit similar or even more complex self-assembly behavior. Future studies should focus on a detailed crystallographic analysis of the parent molecule and its analogues to understand their packing motifs.

Furthermore, when coordinated to metal ions, the non-coordinating N-H groups and phenolate oxygens of adjacent complexes can engage in hydrogen bonding, leading to the formation of extended supramolecular networks. By carefully selecting metal ions and ancillary ligands, it will be possible to design and construct a variety of architectures, including discrete dimers, 1D chains, 2D sheets, and 3D frameworks. These materials could have applications in gas storage, separation, or as porous catalysts.

Targeted Applications in Specialized Catalytic Processes

The metal complexes of this compound and its analogues represent a promising, yet largely unexplored, frontier in catalysis. The ligand framework is related to N-heterocyclic carbene (NHC) precursors, which are ubiquitous in modern catalysis.

One major avenue of future research is in oxidation catalysis. Vanadium complexes with similar 2-(2'-hydroxyphenyl)imidazole ligands have shown catalytic activity in the oxidation of sulfur-containing compounds found in fuel. It is conceivable that manganese, iron, or copper complexes of this compound could act as catalysts for various oxidation reactions, such as the epoxidation of alkenes or the oxidation of alcohols.

Another key area is C-C bond formation. The site-selective ortho-alkylation of phenols is an important transformation for synthesizing valuable chemicals. rsc.orgorgsyn.org Metal complexes of this compound could be designed to act as catalysts for such reactions, where the ligand framework helps to direct the incoming electrophile to the ortho position of a phenolic substrate. Palladium complexes featuring related imidazolinium ligands have been successfully employed as pre-catalysts for C-H activation and functionalization reactions. google.com The development of copper-catalyzed reactions for phenol synthesis also highlights the importance of designing specific ligands to achieve high efficiency and functional group tolerance. organic-chemistry.org Future work should focus on synthesizing well-defined metal complexes and screening their activity in these and other important organic transformations.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 3-(1-Methylimidazolin-2-yl)phenol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted imidazoline precursors and phenolic derivatives. For example, aminophenols (e.g., 5-amino-2-methylphenol) can react under basic conditions (e.g., K₂CO₃ in DMF or NaH in DMF) to form imidazoline-phenol hybrids. Optimization includes adjusting solvent polarity, temperature, and catalyst selection to enhance yield and purity. Reaction progress should be monitored via TLC or HPLC .

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the phenolic -OH group and imidazoline ring protons. Infrared (IR) spectroscopy identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C=N stretch in imidazoline). High-resolution mass spectrometry (HRMS) confirms molecular weight. Cross-referencing spectral data with computational predictions (e.g., DFT) enhances accuracy .

Q. What analytical techniques are suitable for assessing the compound’s purity and stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection quantifies purity. Thermal stability is assessed via thermogravimetric analysis (TGA), while differential scanning calorimetry (DSC) identifies melting points and phase transitions. Solubility profiles in polar/non-polar solvents (e.g., DMSO, ethanol) guide formulation studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in reported structural data for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and torsion angles. Discrepancies (e.g., hydrogen bonding patterns) are resolved using graph set analysis to classify intermolecular interactions. ORTEP-3 visualizes thermal ellipsoids and validates molecular geometry against theoretical models .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound, and how are they analyzed?

  • Methodological Answer : Hydrogen bonds (e.g., O-H···N between phenol and imidazoline) dictate supramolecular assembly. Graph set analysis (e.g., Etter’s formalism) categorizes motifs like R₂²(8) rings or C(6) chains. Pairwise interaction energies computed via Hirshfeld surface analysis quantify contributions from H-bonding vs. van der Waals interactions .

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes (e.g., cytochrome P450), with binding affinity validated via in vitro assays (e.g., IC₅₀ determination). MD simulations assess stability of ligand-protein complexes .

Q. What strategies are effective for designing derivatives with enhanced pharmacological properties?

  • Methodological Answer : Substituent modification (e.g., introducing electron-withdrawing groups on the phenol ring or alkyl chains on the imidazoline) alters bioavailability. Structure-activity relationship (SAR) studies compare in vitro activity (e.g., antimicrobial MIC values) across derivatives. QSAR models correlate molecular descriptors (e.g., logP, polar surface area) with efficacy .

Q. How do solvent and pH conditions influence tautomeric equilibria in this compound?

  • Methodological Answer : Tautomerism between enol-imine and keto-amine forms is probed via UV-Vis spectroscopy in solvents of varying polarity (e.g., water vs. acetonitrile). pH-dependent shifts are monitored using potentiometric titrations, with pKa values calculated from absorbance/pH profiles. NMR in D₂O confirms proton exchange dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.